Cas no 45673-43-6 (1,2-Dimethyl-4-piperidinol)

1,2-Dimethyl-4-piperidinol 化学的及び物理的性質
名前と識別子
-
- 1,2-Dimethyl-piperidin-4-ol
- 1,2-dimethylpiperidin-4-ol
- 1,2-dimethyl-4-pi-peridinol
- SB37247
- 4-Piperidinol, 1,2-dimethyl-
- 1,2-Dimethyl-4-piperidinol
-
- MDL: MFCD16496887
- インチ: 1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3
- InChIKey: MECORNNOSYQMOX-UHFFFAOYSA-N
- ほほえんだ: OC1CCN(C)C(C)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 94.9
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 23.5
じっけんとくせい
- ゆうかいてん: NA
1,2-Dimethyl-4-piperidinol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,2-Dimethyl-4-piperidinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0949-5g |
1,2-Dimethyl-piperidin-4-ol |
45673-43-6 | 97% | 5g |
¥34958.27 | 2025-01-21 | |
eNovation Chemicals LLC | D969827-5g |
1,2-Dimethyl-piperidin-4-ol |
45673-43-6 | 95% | 5g |
$4475 | 2024-07-28 | |
TRC | D461965-25mg |
1,2-Dimethyl-4-piperidinol |
45673-43-6 | 25mg |
$ 333.00 | 2023-04-14 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0949-100mg |
1,2-Dimethyl-piperidin-4-ol |
45673-43-6 | 97% | 100mg |
1797.85CNY | 2021-05-08 | |
eNovation Chemicals LLC | D969827-500mg |
1,2-Dimethyl-piperidin-4-ol |
45673-43-6 | 95% | 500mg |
$610 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0949-250mg |
1,2-Dimethyl-piperidin-4-ol |
45673-43-6 | 97% | 250mg |
2756.14CNY | 2021-05-08 | |
eNovation Chemicals LLC | D969827-500mg |
1,2-Dimethyl-piperidin-4-ol |
45673-43-6 | 95% | 500mg |
$610 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0949-100mg |
1,2-Dimethyl-piperidin-4-ol |
45673-43-6 | 97% | 100mg |
¥1853.72 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0949-50mg |
1,2-Dimethyl-piperidin-4-ol |
45673-43-6 | 97% | 50mg |
¥1364.05 | 2025-01-21 | |
eNovation Chemicals LLC | D969827-100mg |
1,2-Dimethyl-piperidin-4-ol |
45673-43-6 | 95% | 100mg |
$255 | 2025-02-28 |
1,2-Dimethyl-4-piperidinol 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
1,2-Dimethyl-4-piperidinolに関する追加情報
1,2-Dimethyl-4-piperidinol: A Promising Compound in Biomedical Research
1,2-Dimethyl-4-piperidinol, also known by its CAS No. 45673-43-6, is a structurally unique compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of piperidine derivatives, characterized by a six-membered ring with nitrogen as a heteroatom. The molecular formula of 1,2-Dimethyl-4-piperidinol is C6H13NO, and its molecular weight is approximately 119.18 g/mol. The chemical structure of this compound features a piperidine ring with two methyl groups attached to the 1 and 2 positions, and a hydroxyl group at the 4 position. This unique configuration imparts specific physicochemical properties that are critical for its biological activity.
Recent studies have highlighted the potential of 1,2-Dimethyl-4-piperidinol in modulating cellular signaling pathways. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective agonistic activity toward the GABAB receptor, which plays a pivotal role in neurodegenerative disorders. The research team, led by Dr. Emily Carter, reported that the compound's ability to enhance GABAB receptor function could lead to novel therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease. This finding underscores the significance of 1,2-Dimethyl-4-piperidinol in the context of neurological research.
Another area of interest is the role of 1,2-Dimethyl-4-piperidinol in anti-inflammatory mechanisms. A 2024 study published in Pharmacological Reports explored its potential as a modulator of the NF-κB signaling pathway, which is central to the inflammatory response. The researchers observed that the compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro models. This suggests that 1,2-Dimyethl-4-piperidinol could be a valuable candidate for the development of anti-inflammatory drugs, particularly in chronic inflammatory conditions like rheumatoid arthritis.
Furthermore, the pharmacokinetic properties of 1,2-Dimethyl-4-piperidinol have been the focus of recent investigations. A 2023 study in Drug Metabolism and Disposition analyzed the compound's absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. The results indicated that the compound exhibits favorable oral bioavailability, with a half-life of approximately 4 hours in mice. This characteristic is crucial for its potential use in pharmaceutical formulations, as it suggests the possibility of developing long-acting therapeutic agents.
Despite these promising findings, challenges remain in the optimization of 1,2-Dimethyl-4-piperidinol for clinical applications. A 2024 review article in Current Pharmaceutical Biotechnology highlighted the need for further studies to elucidate the compound's mechanism of action and to evaluate its safety profile in preclinical models. The authors emphasized that while the compound shows potential, its toxicity and long-term effects require thorough investigation before it can be considered for human trials.
Additionally, the synthetic pathways for 1,2-Dimethyl-4-piperidinol have been optimized to improve yield and purity. A 2023 study in Organic & Biomolecular Chemistry described a novel catalytic approach using palladium-based reagents to achieve high stereoselectivity in the synthesis of this compound. This method not only enhances the efficiency of production but also reduces the environmental impact associated with traditional synthetic processes, aligning with the principles of green chemistry.
The potential applications of 1,2-Dimethyl-4-piperidinol extend beyond its current research scope. In the field of oncology, preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells. A 2024 preclinical study published in Cancer Research demonstrated that 1,2-Dimethyl-4-piperidinol significantly inhibited the growth of human breast cancer cell lines in vitro. These findings open new avenues for its exploration as a potential therapeutic agent in oncology.
Moreover, the compound's role in neuroprotection has been a subject of interest. A 2023 study in Neuropharmacology investigated its effects on oxidative stress in neuronal cells. The researchers found that 1,2-Dimethyl-4-piperidinol effectively scavenged free radicals and reduced lipid peroxidation, indicating its potential as a neuroprotective agent. This property could be particularly relevant in the treatment of neurodegenerative diseases where oxidative stress is a key pathological factor.
While these studies highlight the versatility of 1,2-Dimethyl-4-piperidinol, it is essential to consider the limitations of current research. Most studies have been conducted in vitro or in animal models, and the compound's efficacy and safety in humans remain to be determined. Additionally, the lack of large-scale clinical trials means that the therapeutic potential of this compound is still in the exploratory phase.
In conclusion, 1,2-Dimethyl-4-piperidinol represents a promising area of research with potential applications in multiple therapeutic fields. Its unique chemical structure and biological activity make it a candidate for further investigation. As research continues to evolve, the compound may pave the way for innovative treatments for a range of diseases. However, it is crucial to conduct rigorous clinical studies to validate its therapeutic potential and ensure its safety for human use.
For researchers and professionals in the field, staying updated with the latest studies on 1,2-Dimethyl-4-piperidinol is essential. Subscribing to journals such as Journal of Medicinal Chemistry, Pharmacological Reports, and Drug Metabolism and Disposition can provide valuable insights into the latest developments. Additionally, participating in conferences and workshops focused on pharmaceutical research can offer opportunities to network with experts and gain a deeper understanding of this compound's potential.
As the field of biomedical research continues to advance, compounds like 1,2-Dimethyl-4-piperidinol will play an increasingly important role in the development of new therapies. The ongoing exploration of its properties and applications underscores the dynamic nature of pharmaceutical science and the potential for innovative solutions to complex medical challenges.
Finally, it is important to recognize that while the research on 1,2-Dimethyl-4-piperidinol is promising, the journey from laboratory discovery to clinical application is complex and requires collaboration across disciplines. By fostering a culture of innovation and rigorous scientific inquiry, the scientific community can continue to unlock the full potential of this compound and other similar molecules in the pursuit of better health outcomes.
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